2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyridine ring substituted with a phenyl group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s role in borylation and hydroboration reactions suggests it may influence pathways involving these reactions .
Result of Action
Its use in borylation and hydroboration reactions suggests it may facilitate the formation of new carbon-boron bonds .
Action Environment
It is known that the compound is stable under normal conditions but may hydrolyze in a humid environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
It is known that this compound can form aryl boronates when coupled with aryl iodides in the presence of a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-phenylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boronates.
Substitution: The boron atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronates.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
Uniqueness
2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its ability to form stable boronate esters, which are crucial intermediates in cross-coupling reactions. Compared to other boronic acid derivatives, it offers higher stability and reactivity, making it a preferred choice for complex organic syntheses.
Properties
IUPAC Name |
2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-11-8-12-19-15(14)13-9-6-5-7-10-13/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKLHPJUOGNMPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736477 |
Source
|
Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313519-78-6 |
Source
|
Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.